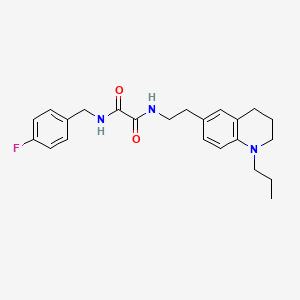
N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O2 and its molecular weight is 397.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorobenzyl group : Enhances lipophilicity and potential receptor binding.
- Tetrahydroquinoline moiety : Contributes to biological activity through interactions with various molecular targets.
- Oxalamide functional group : Imparts stability and influences reactivity.
The molecular formula of this compound is C22H28FN3O2, with a molecular weight of approximately 397.48 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroquinoline Derivative : Starting from commercially available precursors.
- Introduction of Fluorobenzyl Group : Achieved through nucleophilic substitution reactions.
- Formation of Oxalamide Linkage : The final step involves reacting the tetrahydroquinoline derivative with oxalyl chloride in the presence of a base.
The biological activity of this compound is primarily attributed to its ability to modulate specific protein kinases involved in cellular processes such as proliferation and migration. Notably:
- Kinase Inhibition : The compound has shown promise in inhibiting kinases like c-Met and KDR, which are implicated in tumorigenesis and cancer progression .
- Cellular Effects : Studies indicate that it may affect cellular signaling pathways, leading to altered cell growth and survival rates.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
| Study Reference | Findings |
|---|---|
| Demonstrated inhibition of c-Met kinase activity in vitro, suggesting potential for cancer treatment. | |
| Identified modulation of cellular migration in cancer cell lines upon treatment with the compound. | |
| Explored the compound's reactivity and stability under various conditions, confirming its viability as a drug candidate. |
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique pharmacological properties due to the combination of its functional groups. This uniqueness enhances its potential efficacy in therapeutic applications:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorobenzyl & tetrahydroquinoline | Kinase modulation; anticancer potential |
| Similar Compound A | Different aromatic group | Limited kinase interaction; less effective |
| Similar Compound B | Lacks oxalamide linkage | Reduced stability; lower bioavailability |
特性
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWISPFUCGABPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













